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molecular formula C14H8I2O4 B8730095 2,2'-Diiodo-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 65235-37-2

2,2'-Diiodo-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No. B8730095
M. Wt: 494.02 g/mol
InChI Key: DDGDMKJKZZTSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088368B2

Procedure details

A mixture of 2,2′-Diiodo-biphenyl-4,4′-dicarboxylic acid (450 mg, 0.912 mmol, 1 eq.) and potassium carbonate (189 mg, 1.5 eq.) in 5 mL DMF was heated to 100° C. to give a reddish brown mixture. Sodium sulfide (36 mg, 0.5 eq.) and copper(I) iodide (17 mg, 0.1 eq.) were added and reaction mixture was heated to 150° C. under a slow stream of Ar. CuI (100 mg) was added and followed by sodium sulfide (100 mg). The reaction was kept at 150° C. overnight. The reaction mixture was diluted with 25 mL water and active carbon (10 g) was added. The mixture was refluxed for 10 minutes then filtered through CELITE pad into 6N HCL (50 mL) and washed with water. The solid was formed and cooled to room tempature and filtered and washed with and dired to give product Dibenzothiophene-3,7-dicarboxylic acid (179 mg, 72%).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
189 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
17 mg
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
100 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][C:12]=1I.C(=O)([O-])[O-].[K+].[K+].[S-2:27].[Na+].[Na+]>CN(C=O)C.O.[Cu]I>[CH:4]1[C:3]2[C:11]3[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][C:12]=3[S:27][C:2]=2[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
IC1=C(C=CC(=C1)C(=O)O)C1=C(C=C(C=C1)C(=O)O)I
Name
Quantity
189 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
36 mg
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
copper(I) iodide
Quantity
17 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Five
Name
CuI
Quantity
100 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a reddish brown mixture
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 150° C. under a slow stream of Ar
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
then filtered through CELITE pad into 6N HCL (50 mL)
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was formed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room tempature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with and dired

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC(=CC=2SC3=C(C21)C=CC(=C3)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 179 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 142.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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